An In-depth Technical Guide to 2-(Oxan-3-yl)acetaldehyde and its Congeners for Advanced Research
An In-depth Technical Guide to 2-(Oxan-3-yl)acetaldehyde and its Congeners for Advanced Research
For the Attention of Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 2-(Oxan-3-yl)acetaldehyde, a heterocyclic aldehyde of significant interest in synthetic and medicinal chemistry. Due to the limited availability of data for this specific isomer, this document also presents information on its close structural analog, 2-(Oxan-4-yl)acetaldehyde, to offer a comparative physicochemical and safety profile. The guide further details general synthetic strategies applicable to this class of compounds and discusses the broader significance of the tetrahydropyran (oxan) moiety in contemporary drug discovery.
Introduction and Strategic Importance
The tetrahydropyran (THP) ring is a privileged scaffold in medicinal chemistry, frequently incorporated into drug candidates to modulate physicochemical properties such as lipophilicity and to provide specific vectoral orientations for interaction with biological targets. Aldehyde functionalities, in turn, are versatile synthetic handles for a wide array of chemical transformations. The combination of these two features in 2-(Oxan-3-yl)acetaldehyde makes it a valuable, albeit currently niche, building block for the synthesis of complex molecules with potential therapeutic applications.
Physicochemical Properties: A Tale of Two Isomers
| Property | 2-(Oxan-4-yl)acetaldehyde | Source |
| CAS Number | 65626-23-5 | [1] |
| Molecular Formula | C₇H₁₂O₂ | [1] |
| Molecular Weight | 128.17 g/mol | [1][2] |
| Appearance | Colorless to pale yellow liquid | [1] |
| Odor | Sweet, fruity | [1] |
| Solubility | Soluble in organic solvents; moderate solubility in water | [1] |
It is anticipated that 2-(Oxan-3-yl)acetaldehyde would exhibit similar properties, although slight variations in boiling point, density, and polarity may arise due to the different substitution pattern on the tetrahydropyran ring.
Synthesis and Chemical Reactivity
The synthesis of 2-(Oxan-3-yl)acetaldehyde is not extensively documented in readily accessible literature. However, general methods for the preparation of substituted tetrahydropyrans can be adapted for its synthesis. A plausible synthetic strategy would involve the oxidation of the corresponding alcohol, 2-(Oxan-3-yl)ethanol.
Plausible Synthetic Workflow
Caption: A potential synthetic route to 2-(Oxan-3-yl)acetaldehyde.
Key Experimental Considerations
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Oxidation: The choice of oxidizing agent is critical to prevent over-oxidation to the corresponding carboxylic acid. Mild conditions such as Swern oxidation or the use of Dess-Martin periodinane are generally preferred for the conversion of primary alcohols to aldehydes.
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Purification: Due to the relatively low molecular weight and potential for volatility, purification would likely be achieved by column chromatography on silica gel or by distillation under reduced pressure.
The aldehyde functionality of 2-(Oxan-3-yl)acetaldehyde makes it susceptible to a variety of reactions, including:
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Oxidation to 2-(Oxan-3-yl)acetic acid.
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Reduction to 2-(Oxan-3-yl)ethanol.
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Reductive amination to form various amine derivatives.
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Wittig and related olefination reactions to form substituted alkenes.
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Aldol and other condensation reactions.
Safety and Handling
Specific safety data for 2-(Oxan-3-yl)acetaldehyde is not available. However, based on its aldehyde functionality and structural similarity to other aldehydes, the following general precautions should be observed. For reference, the hazards associated with acetaldehyde are provided.
| Hazard Category | Acetaldehyde | Inferred for 2-(Oxan-3-yl)acetaldehyde | Source |
| GHS Pictograms | Flammable, Health Hazard, Irritant | To be determined; handle with caution | [3] |
| Hazard Statements | H224, H319, H335, H341, H350 | Potential for eye and respiratory irritation. Handle as a potentially hazardous substance. | [3] |
| Precautionary Statements | P210, P261, P280 | Keep away from heat and ignition sources. Avoid breathing vapors. Wear protective gloves, clothing, and eye protection. | [3] |
Handling Recommendations:
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Work in a well-ventilated fume hood.
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Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
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Avoid contact with skin and eyes.
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Store in a cool, dry place away from oxidizing agents.
Applications in Drug Discovery and Development
The tetrahydropyran motif is a common feature in a number of approved drugs and clinical candidates. Its inclusion can lead to improved pharmacokinetic properties and can provide a rigid scaffold for the precise positioning of pharmacophoric elements.
The Role of the Tetrahydropyran Ring
The oxygen atom in the tetrahydropyran ring can act as a hydrogen bond acceptor, potentially leading to stronger interactions with biological targets. Furthermore, the replacement of a cyclohexyl ring with a tetrahydropyran ring can reduce the lipophilicity of a molecule, which may improve its aqueous solubility and overall ADME (Absorption, Distribution, Metabolism, and Excretion) profile.
Potential Applications of 2-(Oxan-3-yl)acetaldehyde
As a building block, 2-(Oxan-3-yl)acetaldehyde can be used in the synthesis of more complex molecules for various therapeutic areas. The aldehyde group provides a reactive site for the introduction of diverse functionalities, enabling the exploration of a wide chemical space in the search for new drug candidates.
Caption: Synthetic transformations of 2-(Oxan-3-yl)acetaldehyde for library synthesis.
Conclusion
While specific data for 2-(Oxan-3-yl)acetaldehyde is currently scarce, its structural features suggest it is a valuable building block for chemical synthesis, particularly in the field of drug discovery. By leveraging the information available for its 4-isomer and understanding the general reactivity of aldehydes and the significance of the tetrahydropyran motif, researchers can effectively incorporate this and related compounds into their synthetic programs. Further research into the synthesis and characterization of 2-(Oxan-3-yl)acetaldehyde will undoubtedly expand its utility and application in the scientific community.
References
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Stereoselective Synthesis of Polysubstituted Tetrahydropyrans by Brønsted Acid-Mediated Hydroxyalkoxylation of Silylated - CORE. (n.d.). Retrieved April 4, 2026, from [Link]
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2-(Oxolan-2-yl)acetaldehyde | C6H10O2 | CID 12385068 - PubChem. (n.d.). Retrieved April 4, 2026, from [Link]
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2-(Oxan-3-yl)ethanethial | C7H12OS | CID 54291532 - PubChem. (n.d.). Retrieved April 4, 2026, from [Link]
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2-(oxetan-3-yl)acetaldehyde | CAS#:928758-00-3 | Chemsrc. (n.d.). Retrieved April 4, 2026, from [Link]
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Tetrahydropyran synthesis - Organic Chemistry Portal. (n.d.). Retrieved April 4, 2026, from [Link]
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Contemporary Strategies for the Synthesis of Tetrahydropyran Derivatives: Application to Total Synthesis of Neopeltolide, a Marine Macrolide Natural Product - PMC. (n.d.). Retrieved April 4, 2026, from [Link]
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Synthesis of tetrahydropyran 3. | Download Scientific Diagram - ResearchGate. (n.d.). Retrieved April 4, 2026, from [Link]
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DEVELOPMENT OF NEW METHODS FOR THE SYNTHESIS OF DIHYDROPYRANS AND TETRAHYDROPYRANS - White Rose eTheses Online. (n.d.). Retrieved April 4, 2026, from [Link]
- Novel pyran derivatives, their preparation and use thereof in perfumery - European Patent Office EP2112144 A1. (n.d.).
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Recent Advances in the Synthesis of 2H-Pyrans - PMC - NIH. (n.d.). Retrieved April 4, 2026, from [Link]
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2H-Pyran-2-one, 3-bromo - Organic Syntheses Procedure. (n.d.). Retrieved April 4, 2026, from [Link]
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A facile and efficient protocol for the synthesis of 2-amino-3-cyano-4H-pyran derivatives at ambient temperature - Growing Science. (n.d.). Retrieved April 4, 2026, from [Link]
